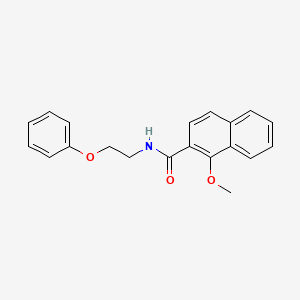

![molecular formula C20H17NOS2 B4584737 N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺](/img/structure/B4584737.png)

N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺

描述

Synthesis Analysis

The synthesis of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide and related structures often involves multistep organic reactions. A notable method for synthesizing related benzothiophene derivatives includes electrophilic cyclization and McMurry cyclization processes, starting from readily available precursors such as ethynyllithio-benzo[b]thiophenyllithio compounds, sulfur or selenium, and acid chlorides, leading to the formation of the desired heteroarene rings in good yields (Geng et al., 2012).

Molecular Structure Analysis

The molecular structure of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide, like its analogs, is expected to demonstrate unique electronic and steric features due to the incorporation of sulfur atoms and the specific arrangement of the benzothiophene and thieno groups. These structural elements significantly influence the electronic properties, as evidenced by studies on similar benzothiophene derivatives, where the presence of sulfur and the configuration of the benzothiophene core were shown to affect the electronic structure and properties (Mohankumar et al., 2018).

Chemical Reactions and Properties

N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide and its structural analogs undergo various chemical reactions characteristic of thiophene and benzothiophene derivatives. These reactions include bromination, nitration, and metalation, which typically occur readily at specific positions on the benzothiophene core due to the electron density distribution influenced by the sulfur atoms and the overall molecular architecture (Chapman et al., 1971).

Physical Properties Analysis

The physical properties of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide, such as solubility, melting point, and crystallinity, are directly influenced by its molecular structure. The presence of the carboxamide group and the mesityl substituent affects its solubility and interaction with solvents, while the rigid benzothiophene core contributes to its crystalline nature, which is essential for applications in organic electronics (He et al., 2017).

Chemical Properties Analysis

The chemical properties of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide are characterized by its reactivity towards various organic synthesis reactions. The electron-rich nature of the thiophene and benzothiophene rings makes the compound susceptible to electrophilic substitution reactions, while the carboxamide functionality allows for further modification through condensation reactions, contributing to the versatility of this compound in synthetic chemistry (Kitamura et al., 2019).

科学研究应用

取代反应和合成

- N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺与噻吩并[2,3-b][1]苯并噻吩和噻吩并[3,2-b][1]苯并噻吩有关,这些化合物会发生各种取代反应,如溴化、硝化和金属化,在有机合成中很重要 (Chapman、Hughes 和 Scrowston,1971 年)。

抗肿瘤评估

- 已合成苯并[b]噻吩并[2,3-c]喹诺酮的新衍生物,其结构与 N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺相关,并评估了其抗肿瘤特性 (Koruznjak 等人,2003 年)。

抑制细胞粘附

- 对苯并[b]噻吩-2-甲酰胺的研究(其结构与 N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺相似)表明它们具有抑制 E-选择素、ICAM-1 和 VCAM-1 介导的细胞粘附的能力,这可能对消炎疗法产生影响 (Boschelli 等人,1995 年)。

电化学和光学性质

- 对荧光取代的噻吩并[3,2-b][1]苯并噻吩的研究(与 N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺密切相关)揭示了它们重要的电化学和光学性质,使它们成为荧光材料和半导体应用的潜在候选者 (Lô 等人,2010 年)。

有机场效应晶体管

- 苯并噻吩并[3,2-b]苯并噻吩的衍生物(与 N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺相似)已被测试为有机场效应晶体管的分子半导体,展示出高性能和溶液可加工性 (Ebata 等人,2007 年)。

π 扩展有机半导体

- 已探索合成 π 扩展的噻吩并蒽基有机半导体(包含苯并噻吩并[3,2-b][1]苯并噻吩子结构),以了解其在高迁移率有机电子产品中的潜力,该领域与 N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺的应用相关 (Mori 等人,2013 年)。

有机薄膜晶体管

- 对基于苯并噻吩并[3,2-b][1]苯并噻吩的不对称共轭分子的研究表明它们适用于高迁移率有机薄膜晶体管,表明 N-间甲苯基噻吩并[3,2-b][1]苯并噻吩-2-甲酰胺等相关化合物的潜在电子应用 (He 等人,2017 年)。

属性

IUPAC Name |

N-(2,4,6-trimethylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS2/c1-11-8-12(2)18(13(3)9-11)21-20(22)17-10-16-19(24-17)14-6-4-5-7-15(14)23-16/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDDIUBJYGUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)

![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)

![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)

![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)

![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)